Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that combines elements of isoquinoline and phenethylamine, which may contribute to its biological activity.
This compound can be synthesized or purchased from various chemical suppliers, including specialized research chemical vendors. It is often utilized in academic and industrial research settings due to its intriguing structural properties.
Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate belongs to the class of esters and is categorized under isoquinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 362.39 g/mol.
The synthesis of Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate typically involves multiple steps, integrating various organic synthesis techniques such as:
Each step requires careful control of reaction conditions to ensure high yield and purity.
The molecular structure of Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate can be represented using various notations:
CC(=O)OCC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
The structure features a dihydroisoquinoline ring fused with an ether and an ester functional group, indicating potential reactivity and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for exploring the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action for Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate is not fully elucidated but can be inferred based on similar compounds:
Further studies are necessary to determine specific properties such as boiling point, melting point, and refractive index under controlled conditions.
Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: